molecular formula C4H5Cl2N B13458457 4,4-Dichlorobutanenitrile

4,4-Dichlorobutanenitrile

Cat. No.: B13458457
M. Wt: 137.99 g/mol
InChI Key: QTIBJFBASMLMDO-UHFFFAOYSA-N
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Description

4,4-Dichlorobutanenitrile is an organic compound with the molecular formula C₄H₆Cl₂N It is a bifunctional molecule containing both chloro and cyano functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dichlorobutanenitrile can be synthesized through several methods:

    From Halogenoalkanes: One common method involves the reaction of 4,4-dichlorobutanal with sodium cyanide in the presence of a suitable solvent like ethanol.

    From Amides: Another method involves the dehydration of 4,4-dichlorobutyramide using phosphorus pentoxide (P₄O₁₀) as a dehydrating agent.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above methods, optimized for yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired production scale.

Chemical Reactions Analysis

Types of Reactions

4,4-Dichlorobutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium cyanide (NaCN) in ethanol.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Major Products Formed

    4-Hydroxybutanenitrile: Formed via substitution.

    4,4-Dichlorobutylamine: Formed via reduction.

    4,4-Dichlorobutanoic acid: Formed via oxidation.

Mechanism of Action

The mechanism of action of 4,4-Dichlorobutanenitrile involves its interaction with nucleophiles and electrophiles due to the presence of chloro and cyano groups. The chloro groups can undergo nucleophilic substitution, while the cyano group can participate in reduction and oxidation reactions. These interactions make it a versatile compound in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dichlorobutanenitrile is unique due to the presence of two chloro groups on the same carbon atom, which influences its reactivity and the types of reactions it can undergo. This makes it distinct from other similar compounds and useful in specific synthetic applications .

Properties

Molecular Formula

C4H5Cl2N

Molecular Weight

137.99 g/mol

IUPAC Name

4,4-dichlorobutanenitrile

InChI

InChI=1S/C4H5Cl2N/c5-4(6)2-1-3-7/h4H,1-2H2

InChI Key

QTIBJFBASMLMDO-UHFFFAOYSA-N

Canonical SMILES

C(CC(Cl)Cl)C#N

Origin of Product

United States

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